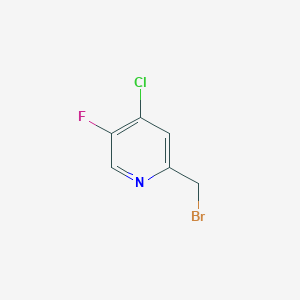![molecular formula C8H5Cl4N B14147712 [Dichloro(phenyl)methyl]carbonimidoyl CAS No. 3472-76-2](/img/structure/B14147712.png)
[Dichloro(phenyl)methyl]carbonimidoyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Dichloro(phenyl)methyl]carbonimidoyl is a chemical compound that belongs to the class of carbonimidoyl dihalides. These compounds are derivatives of the hypothetical carbonimid acid and are known for their reactivity and versatility in various chemical reactions. The compound is characterized by the presence of two chlorine atoms and a phenyl group attached to a carbon-nitrogen double bond.
准备方法
Synthetic Routes and Reaction Conditions
-
Classical Methods: : One of the earliest methods for synthesizing carbonimidoyl dichlorides involves the reaction of phenylisothiocyanate with chlorine . Another classical method includes the addition of chlorine to isocyanides, such as phenyl isocyanide .
-
Modern Methods: : More recent methods include the chlorination of imidoyl chlorides generated from monosubstituted formamides and thionyl chloride . High-temperature chlorination of carbamoyl chlorides and N-methyl amines also provides a useful route to produce carbonimidoyl dichlorides . Additionally, the reaction of isocyanates with phosphorus pentachloride is another method for synthesizing aliphatic carbonimidoyl dichlorides .
Industrial Production Methods
Industrial production methods often involve high-temperature chlorination processes and the use of advanced chlorinating agents to achieve high yields and purity. The choice of method depends on the desired scale of production and the specific requirements of the end product.
化学反应分析
Types of Reactions
-
Nucleophilic Substitution: : Carbonimidoyl dihalides undergo nucleophilic substitution reactions where the chlorine atoms are replaced stepwise by other nucleophiles . These reactions can be accompanied by elimination, depending on the stability of the formed imidoyl derivatives .
-
Addition Reactions: : These compounds also participate in addition reactions, where nucleophiles add to the carbon-nitrogen double bond .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may involve the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the specific reaction conditions. For example, the substitution of chlorine atoms with amines can lead to the formation of various substituted carbonimidoyl derivatives.
科学研究应用
[Dichloro(phenyl)methyl]carbonimidoyl has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
-
Biology: : The compound’s reactivity makes it useful in the modification of biomolecules for research purposes .
-
Industry: : The compound is used in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of [Dichloro(phenyl)methyl]carbonimidoyl involves its reactivity towards nucleophiles. The compound’s carbon-nitrogen double bond and chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
相似化合物的比较
Similar Compounds
Phenylcarbonimidoyl dichloride: Similar in structure but may have different reactivity and applications.
Aliphatic carbonimidoyl dichlorides: These compounds have aliphatic groups instead of phenyl groups and may exhibit different chemical behaviors.
Uniqueness
[Dichloro(phenyl)methyl]carbonimidoyl is unique due to its specific structure, which combines the reactivity of carbonimidoyl dichlorides with the stability and properties of the phenyl group. This combination makes it particularly useful in various chemical and industrial applications .
属性
CAS 编号 |
3472-76-2 |
|---|---|
分子式 |
C8H5Cl4N |
分子量 |
256.9 g/mol |
IUPAC 名称 |
1,1-dichloro-N-[dichloro(phenyl)methyl]methanimine |
InChI |
InChI=1S/C8H5Cl4N/c9-7(10)13-8(11,12)6-4-2-1-3-5-6/h1-5H |
InChI 键 |
UMHMSROXVXCAOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(N=C(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


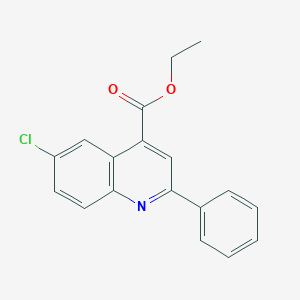
![2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide](/img/structure/B14147644.png)
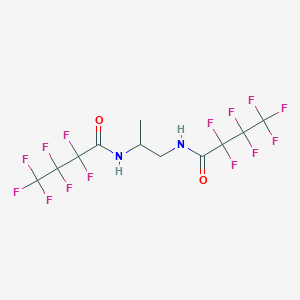
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

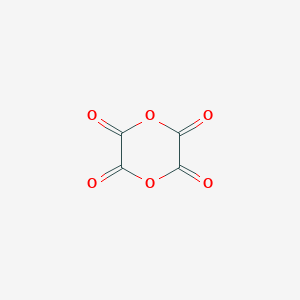

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
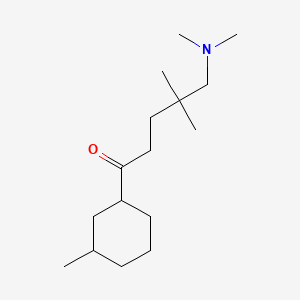
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
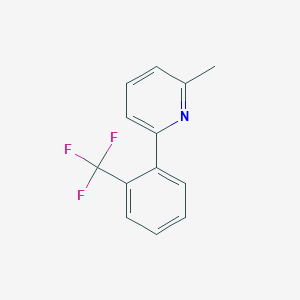
![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
